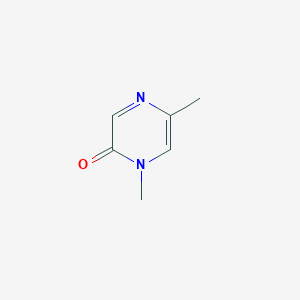
1,5-dimethyl-2(1H)-pyrazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-2(1H)-pyrazinone is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1,5-Dimethyl-2(1H)-pyrazinone is recognized for its role as a privileged scaffold in medicinal chemistry. It has been utilized in the development of several pharmacologically active derivatives.
Key Applications:
- Antiviral Agents: Compounds derived from the pyrazinone scaffold have been investigated for their antiviral properties. For instance, favipiravir, an approved antiviral drug targeting influenza viruses, is structurally related to pyrazinones and has shown potential against Ebola and COVID-19 .
- Antidepressants: The compound BMS-764459, which features a pyrazinone core, acts as a potent antagonist of the corticotropin-releasing factor-1 receptor, linked to anxiety and depression disorders .
- Anticancer Activity: Some pyrazinones exhibit cytotoxic effects against various cancer cell lines. Preliminary studies have indicated tumor-specific cytotoxicity for certain derivatives synthesized from this compound .
Synthesis and Structural Characterization
The synthesis of this compound can be achieved through various methodologies that enhance its functionalization:
| Synthesis Method | Description | Yield |
|---|---|---|
| Mesoionic Oxazoles with TosMIC | A novel ring transformation yielding 2(1H)-pyrazinones in moderate to high yields | Moderate to High |
| Glyoxal and Amino Acid Amides | Direct transformation into pyrazinones using phosphoryl chloride | Variable |
These methods highlight the compound's accessibility for further modifications, enabling researchers to explore its potential in drug design.
Case Studies
Several studies have documented the efficacy of this compound derivatives in various biological assays:
- Anticancer Activity Study : A study demonstrated that pyrazinone derivatives synthesized from this compound showed significant cytotoxicity against human rhabdomyosarcoma cells. The results indicated a promising avenue for developing new anticancer therapies .
- Antiviral Efficacy : Research on favipiravir derivatives highlighted their effectiveness against viral infections. These compounds were shown to inhibit viral replication in vitro, showcasing the potential of pyrazinone-based drugs in treating infectious diseases .
- Neuropharmacological Properties : A study examined the antinociceptive activity of pyrazinone-ring platforms, revealing that certain dimers exhibited analgesic effects comparable to morphine. This suggests that pyrazinones could serve as templates for developing new analgesics with improved efficacy and safety profiles .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
1,5-dimethylpyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-4-8(2)6(9)3-7-5/h3-4H,1-2H3 |
InChI-Schlüssel |
AEYNPCBTXZXDNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)C=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















